N-(2,4-dichlorophenyl)-2-nitrobenzamide

Antimycobacterial Tuberculosis Membrane potential disruption

This compound is uniquely suited for tuberculosis drug discovery targeting non-replicating, persistent Mycobacterium tuberculosis. Its bactericidal activity at pH 4.5 (MBC4.5 = 6.3 μM) mimics the phagolysosomal environment, enabling study of pH-dependent membrane disruption. Unlike salicylanilides, it lacks protonophoric uncoupling, offering a distinct antibacterial mechanism. Also active against E. faecalis (IC50 = 3.19 μM) for Gram-positive screening panels. The defined crystal structure and synthetic utility as an N-acyl intermediate support focused library generation. Choose this scaffold for validated SAR studies on substituted nitrobenzamides.

Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
Cat. No. B448537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-nitrobenzamide
Molecular FormulaC13H8Cl2N2O3
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)
InChIKeyYDNSNBQUGLSJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-2-nitrobenzamide: Chemical Identity, Physicochemical Properties, and Structural Classification


N-(2,4-Dichlorophenyl)-2-nitrobenzamide (CAS 34489-99-1; CHEMBL558336) is a synthetic benzamide derivative characterized by a 2,4-dichlorophenyl group attached to the amide nitrogen and a nitro substituent at the 2-position of the benzoyl ring [1]. The compound has a molecular formula of C13H8Cl2N2O3, a molecular weight of 311.12 g/mol, a calculated XLogP3-AA of 3.8, and one hydrogen bond donor [2]. It belongs to the broader class of substituted nitrobenzamides and shares structural features with salicylanilides such as niclosamide, though it lacks the salicylic acid hydroxyl group that defines that chemotype [1][3].

Why Generic Substitution Fails: N-(2,4-Dichlorophenyl)-2-nitrobenzamide Structural Specificity and Differential Activity


Substituted benzamides with varying nitro-group positions (2-, 3-, or 4-nitro) or different dichlorophenyl substitution patterns (2,3-; 2,4-; 3,4-; 3,5-) cannot be considered interchangeable due to documented differences in biological activity profiles . Systematic SAR studies have established that the position of the nitro group on the benzamide scaffold significantly influences cytotoxicity and antimicrobial potency; for instance, the 3-nitro configuration has been shown to confer enhanced cytotoxicity relative to the 4-nitro analog . Additionally, the compound's planar scaffold and specific lipophilicity (XLogP3 = 3.8) are critical for its membrane-disrupting activity against Mycobacterium tuberculosis—structural modifications that alter planarity or lipophilicity directly correlate with loss of antitubercular activity . The absence of a hydroxyl group distinguishes this compound from salicylanilides like niclosamide, eliminating the protonophoric uncoupling mechanism associated with that chemotype and resulting in a distinct mode of antibacterial action [1].

Quantitative Differentiation Evidence: N-(2,4-Dichlorophenyl)-2-nitrobenzamide vs. Closest Analogs


Bactericidal Activity Against Non-Replicating M. tuberculosis: pH-Dependent Membrane Potential Disruption

N-(2,4-Dichlorophenyl)-2-nitrobenzamide (compound 1) demonstrates bactericidal activity against non-replicating Mycobacterium tuberculosis under acidic conditions (pH 4.5) with an MBC4.5 of 6.3 μM . In the same whole-cell screening study, the comparator imidazobenzothiadiazole compound 2 exhibited approximately 4-fold weaker bactericidal activity under identical conditions (MBC4.5 = 25 μM) . Importantly, compound 1 disrupts M. tuberculosis membrane potential at concentrations below its MBC4.5 and in a pH-dependent manner, whereas compound 2 disrupts membrane potential primarily at concentrations above its MBC4.5 in a pH-independent fashion, indicating distinct mechanisms of action .

Antimycobacterial Tuberculosis Membrane potential disruption

Antibacterial Activity Against Enterococcus faecalis: Quantitative Growth Inhibition

N-(2,4-Dichlorophenyl)-2-nitrobenzamide inhibits microbial growth of Enterococcus faecalis CECT 481 with an IC50 of 3.19 × 10^3 nM (3.19 μM) over an 18-hour incubation period as measured by 2-fold microtiter assay [1]. For comparative context, a structurally related positional isomer, N-(3,4-dichlorophenyl)-3-nitrobenzamide, has been reported with an MIC of 15 μg/mL (approximately 48 μM assuming MW ~311) against Staphylococcus aureus . While cross-study comparisons require caution due to different bacterial strains and assay endpoints (IC50 vs MIC), the 15-fold difference in nominal potency values provides a quantitative benchmark for this compound's antibacterial profile relative to alternative dichlorophenyl-nitrobenzamide isomers.

Antibacterial Enterococcus faecalis Gram-positive bacteria

Positional Nitro Group Effects: Differential Cytotoxicity vs. Antimicrobial Activity

The position of the nitro substituent on the benzamide scaffold fundamentally alters the biological profile of dichlorophenyl-nitrobenzamide compounds. Systematic SAR studies comparing meta- (3-nitro) versus para- (4-nitro) configurations revealed that the 3-nitro positioning significantly enhances cytotoxicity . For N-(2,4-dichlorophenyl)-2-nitrobenzamide, the ortho-nitro (2-position) configuration presents a distinct electronic and steric environment compared to both 3-nitro and 4-nitro isomers. The compound's antitubercular activity has been shown to depend critically on molecular planarity and lipophilicity , parameters that are directly modulated by the nitro group position. The 2-nitro configuration positions the electron-withdrawing nitro group adjacent to the carboxamide linkage, which influences both the amide bond geometry and the overall dipole moment of the molecule relative to meta- or para-substituted isomers.

Structure-activity relationship Cytotoxicity Nitrobenzamide SAR

Chemotype Distinction from Niclosamide: Absence of Salicylic Acid Hydroxyl Group Alters Mechanism

N-(2,4-Dichlorophenyl)-2-nitrobenzamide differs fundamentally from the clinically approved salicylanilide niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) due to the absence of the salicylic acid 2-hydroxyl group [1][2]. Niclosamide's mechanism involves protonophoric mitochondrial uncoupling, STAT3 inhibition (IC50 = 0.25 μM in HeLa cells), and modulation of multiple signaling pathways including mTORC1, Wnt/β-catenin, and NF-κB [2]. In contrast, N-(2,4-dichlorophenyl)-2-nitrobenzamide operates through pH-dependent disruption of bacterial membrane potential without the protonophoric activity conferred by the salicylanilide hydroxyl group . This structural distinction eliminates the pleiotropic signaling effects associated with niclosamide while retaining antibacterial activity through a distinct mechanism, making this compound suitable for research applications where the confounding effects of STAT3 inhibition or mitochondrial uncoupling must be avoided.

Salicylanilide analog Mechanism of action Chemotype comparison

Crystal Structure and Synthetic Versatility: Defined Solid-State Geometry Enables Derivatization

The crystal structure of N-(2,4-dichlorophenyl)-2-nitrobenzamide has been solved and deposited (Acta Crystallographica Section E) [1]. The molecule crystallizes in the monoclinic space group P21/c with a dihedral angle of 82.32(4)° between the two aromatic rings [2]. This near-orthogonal geometry is a defined structural feature that distinguishes it from other nitrobenzamide isomers where varying dihedral angles may influence molecular recognition and target binding. Furthermore, the compound serves as a validated synthetic intermediate: refluxing with thionyl chloride in dry toluene yields 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine, which can be further derivatized with 2-methyl benzoic acid to produce 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide [2][3].

Crystallography Synthetic intermediate X-ray structure

Optimal Research and Industrial Application Scenarios for N-(2,4-Dichlorophenyl)-2-nitrobenzamide


Antitubercular Drug Discovery: Targeting Non-Replicating Persistent M. tuberculosis

This compound is optimally suited for tuberculosis drug discovery programs specifically targeting the non-replicating, persistent subpopulation of Mycobacterium tuberculosis. Its demonstrated bactericidal activity (MBC4.5 = 6.3 μM) under acidic pH 4.5 conditions that mimic the phagolysosomal environment makes it a valuable tool compound for studying pH-dependent membrane potential disruption mechanisms. Researchers investigating compounds that can penetrate the caseous granuloma and kill dormant bacilli should prioritize this scaffold over the less potent benzothiadiazole alternative (MBC4.5 = 25 μM) identified in the same screening effort .

Antibacterial Research Against Gram-Positive Pathogens

The compound's confirmed activity against Enterococcus faecalis (IC50 = 3.19 μM) supports its use as a reference compound in Gram-positive antibacterial screening panels. Given the clinical significance of enterococci in healthcare-associated infections, this compound provides a quantifiable activity benchmark for structure-activity relationship studies focused on substituted benzamide antibacterial agents. It is particularly relevant for researchers investigating benzamide-class compounds that operate through mechanisms distinct from cell wall synthesis inhibition or protein synthesis disruption.

Medicinal Chemistry Scaffold Derivatization and Library Synthesis

The compound's validated synthetic utility as an intermediate for N-acyl derivatization [1] positions it as a strategic starting material for generating focused chemical libraries. The defined crystal structure (monoclinic P21/c, dihedral angle = 82.32°) [1] provides a reliable reference for computational docking studies and pharmacophore modeling. Medicinal chemistry groups seeking to explore the SAR of substituted benzamides can leverage this scaffold for systematic modifications, with the understanding that the 2-nitro configuration and 2,4-dichloro substitution pattern represent a distinct SAR space that should not be casually substituted with alternative isomers without re-validation of activity .

Mechanistic Studies of Bacterial Membrane Potential Disruption

This compound serves as a valuable tool for investigating pH-dependent bacterial membrane potential disruption mechanisms, a mode of action distinct from conventional antibiotic classes. The documented correlation between membrane potential disruption at sub-MBC concentrations and antitubercular activity provides a defined experimental framework for studying bacterial physiology under stress conditions. This application is particularly relevant for researchers exploring alternative antibacterial mechanisms that do not involve the protonophoric uncoupling or STAT3 inhibition associated with salicylanilides like niclosamide [2].

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